![molecular formula C13H14ClNO5 B7556790 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential in cancer treatment. CX-5461 has been shown to selectively inhibit the growth of cancer cells by targeting the ribosomal DNA (rDNA) transcription machinery, which is frequently overexpressed in cancer cells.
Wirkmechanismus
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid works by inhibiting the transcription of ribosomal DNA (rDNA), which is essential for the production of ribosomes, the cellular machinery responsible for protein synthesis. By inhibiting rDNA transcription, 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage, activates the p53 pathway, and inhibits ribosomal DNA transcription, leading to cell cycle arrest and apoptosis. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid also affects the expression of several genes involved in DNA repair and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is its selectivity for cancer cells, which makes it a promising anti-cancer agent. However, its mechanism of action is complex and involves several pathways, which can make it difficult to study. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is also highly toxic and requires careful handling in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the development of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid analogs with improved selectivity and reduced toxicity. Additionally, further research is needed to better understand the mechanism of action of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid and its potential for use in precision medicine.
Synthesemethoden
The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid involves several steps, including the formation of a benzodioxole ring and the introduction of a chloro group. The final step involves the coupling of the benzodioxole ring with a pentanoic acid moiety. The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively kill cancer cells by inducing DNA damage and inhibiting ribosomal DNA transcription. Several studies have reported that 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid is effective against a variety of cancer types, including breast cancer, leukemia, and multiple myeloma.
Eigenschaften
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO5/c1-2-3-9(13(17)18)15-12(16)7-4-8(14)11-10(5-7)19-6-20-11/h4-5,9H,2-3,6H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZUUYQQWNERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

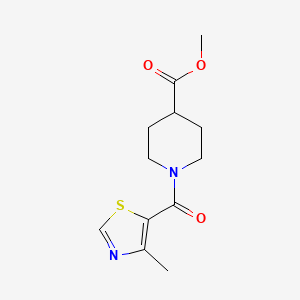
![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)
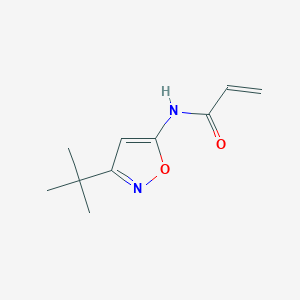
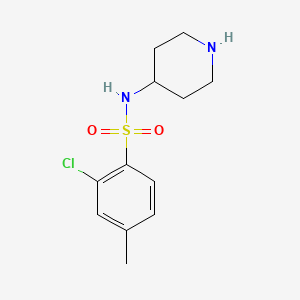
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)

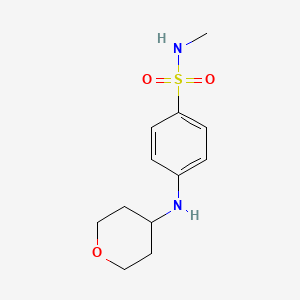
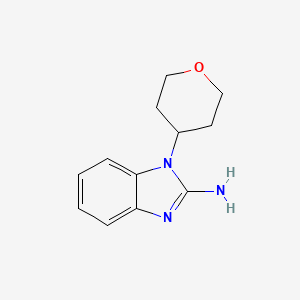
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)